2-[(2-Chloropyrimidin-4-yl)oxy]ethanol
Description
2-[(2-Chloropyrimidin-4-yl)oxy]ethanol is a pyrimidine derivative characterized by a chlorinated pyrimidine ring linked to an ethoxyethanol group. Pyrimidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, where the chloro and ethoxy groups enable further functionalization .
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-(2-chloropyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H7ClN2O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2 |
InChI Key |
VXTPUIDYERRWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1OCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The structural uniqueness of 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol lies in the 2-chloro substituent on the pyrimidine ring and the ethoxyethanol side chain. Below is a comparison with analogous pyrimidine derivatives:
| Compound Name | Substituents on Pyrimidine Ring | Side Chain/Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2-Cl, 4-O-ethoxyethanol | Ethanol-linked ether | C₆H₇ClN₂O₂ | 186.59 |
| 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | 5-(4-BrPh), 6-Cl, 4-O-ethoxyethanol | Ethanol with bromophenyl addition | C₁₂H₁₀BrClN₂O₂ | 345.58 |
| [2-(2-Phenylethyl)pyrimidin-4-yl]methanol | 2-phenylethyl | Methanol | C₁₃H₁₄N₂O | 214.27 |
| 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | 6-Cl, 2-Me, 4-piperazinyl | Ethanol-piperazine hybrid | C₁₁H₁₇ClN₄O | 268.74 |
Key Observations :
- Halogenation: The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, a feature shared with 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol ().
- Side Chain Flexibility: The ethoxyethanol group improves solubility in polar solvents compared to methanol or piperazine-containing analogs ().
- Aromatic vs. Aliphatic Substituents : Phenylethyl or bromophenyl groups () introduce lipophilicity, favoring membrane permeability in bioactive compounds.
Physical and Chemical Properties
Insights :
- The ethoxyethanol side chain in the target compound likely enhances aqueous solubility compared to methanol or piperazine analogs.
- Bromophenyl-containing derivatives () exhibit lower solubility due to increased molecular weight and hydrophobicity.
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